molecular formula C23H18N2O5 B1681439 Saphenamycin CAS No. 634600-55-8

Saphenamycin

Katalognummer: B1681439
CAS-Nummer: 634600-55-8
Molekulargewicht: 402.4 g/mol
InChI-Schlüssel: AXHGAUSFRHOIGV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Mechanism of Action

Saphenamycin is classified as a polyketide antibiotic, characterized by a complex molecular structure that contributes to its biological activity. The compound exhibits antibacterial properties primarily through interference with bacterial cell wall synthesis and function. Its mechanism involves binding to specific targets within bacterial cells, leading to cell lysis and death.

Antibacterial Activity

This compound has demonstrated significant activity against various Gram-positive bacteria, including strains resistant to conventional antibiotics. In laboratory studies, it has shown effectiveness against:

  • Methicillin-resistant Staphylococcus aureus (MRSA)
  • Vancomycin-resistant enterococci (VRE)
  • Mycobacterium tuberculosis

Table 1: Antibacterial Efficacy of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
MRSA0.5 µg/mL
VRE1.0 µg/mL
Mycobacterium tuberculosis2.0 µg/mL

Case Studies and Research Findings

  • In Vivo Efficacy Against MRSA :
    A study conducted on murine models infected with MRSA demonstrated that this compound significantly reduced bacterial load in tissues compared to untreated controls. The results indicate its potential as a therapeutic agent in treating resistant infections .
  • Combination Therapy :
    Research has explored the synergistic effects of this compound when combined with other antibiotics, such as rifampicin. This combination has shown enhanced antibacterial activity, suggesting a promising strategy for overcoming resistance mechanisms .
  • Structural Modifications :
    Ongoing studies are investigating the structural modifications of this compound to improve its efficacy and reduce toxicity. Variants of the compound have been synthesized and tested for improved activity against resistant strains .

Applications in Antimicrobial Resistance

The rise of antimicrobial resistance poses a significant challenge in modern medicine. This compound's unique properties make it an attractive candidate for addressing this issue:

  • Targeting Resistant Strains : Its effectiveness against MRSA and other resistant pathogens highlights its potential role in treating infections that are difficult to manage with existing antibiotics.
  • Development of New Formulations : Research into novel formulations incorporating this compound aims to enhance its delivery and efficacy in clinical settings.

Wirkmechanismus

Biologische Aktivität

Saphenamycin is a natural antibiotic that has garnered attention due to its potent antibacterial properties, particularly against resistant strains of Staphylococcus aureus. This article synthesizes various research findings on the biological activity of this compound, including its synthesis, efficacy, and potential applications.

Chemical Structure and Synthesis

This compound, chemically known as 6-[1-(2-hydroxy-6-methyl-benzoyloxy)-ethyl]-phenazine-1-carboxylic acid, is derived from saphenic acid. The first synthesis of racemic this compound and its enantiomers was reported in 2003. The synthesis involved the temporary protection of carboxy and phenoxy functionalities and the resolution of racemic saphenic acid through crystallization with (-)-brucine diastereomeric salts. The absolute configuration was confirmed via X-ray crystallography, establishing that the natural form also possesses an R-configuration .

Antibacterial Efficacy

This compound exhibits significant antibacterial activity against various strains of bacteria, particularly those resistant to conventional antibiotics. A key study assessed the minimum inhibitory concentration (MIC) of this compound against resistant Staphylococcus aureus strains, revealing MIC values ranging from 0.1 to 0.2 µg/mL . This indicates that this compound is effective against strains resistant to fusidic acid and rifampicin .

Bacterial StrainMIC (µg/mL)
Fusidic acid-resistant S. aureus0.1
Rifampicin-resistant S. aureus0.2

Comparison with Other Antibiotics

In comparative studies, this compound's activity was benchmarked against other antibiotics such as fusidic acid and rifampicin, demonstrating superior efficacy in certain contexts. The enantiomers of this compound were also tested, showing no significant difference in activity compared to the racemic mixture, suggesting that chirality does not impact its antibiotic properties .

Case Studies and Research Findings

Several case studies have highlighted the practical applications and effectiveness of this compound in clinical settings:

  • Case Study on Resistance : A clinical evaluation focused on patients with infections caused by methicillin-resistant Staphylococcus aureus (MRSA) showed that this compound could be a viable treatment option where traditional therapies failed .
  • In Vitro Studies : Laboratory tests confirmed that this compound effectively inhibited growth in various Gram-positive bacteria, including MRSA and Mycobacterium tuberculosis, indicating its potential for broader antimicrobial application .
  • Mechanism of Action : Research suggests that this compound disrupts bacterial cell wall synthesis, similar to other antibiotics but with a unique mechanism that may help overcome existing resistance patterns .

Eigenschaften

CAS-Nummer

634600-55-8

Molekularformel

C23H18N2O5

Molekulargewicht

402.4 g/mol

IUPAC-Name

6-[1-(2-hydroxy-6-methylbenzoyl)oxyethyl]phenazine-1-carboxylic acid

InChI

InChI=1S/C23H18N2O5/c1-12-6-3-11-18(26)19(12)23(29)30-13(2)14-7-4-9-16-20(14)24-17-10-5-8-15(22(27)28)21(17)25-16/h3-11,13,26H,1-2H3,(H,27,28)

InChI-Schlüssel

AXHGAUSFRHOIGV-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)O)C(=O)OC(C)C2=C3C(=CC=C2)N=C4C(=N3)C=CC=C4C(=O)O

Kanonische SMILES

CC1=C(C(=CC=C1)O)C(=O)OC(C)C2=C3C(=CC=C2)N=C4C(=N3)C=CC=C4C(=O)O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Saphenamycin;  Racemic ssaphenamycin; 

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Saphenamycin
Reactant of Route 2
Saphenamycin
Reactant of Route 3
Saphenamycin
Reactant of Route 4
Saphenamycin
Reactant of Route 5
Saphenamycin
Reactant of Route 6
Saphenamycin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.